7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that belongs to the class of fused triazolo-pyrimidines, which are recognized for their diverse biological activities. This compound features a furan moiety and a carboxylic acid functional group, contributing to its potential as a therapeutic agent. The compound's structure positions it within the realm of heterocyclic chemistry, offering unique properties that can be harnessed in medicinal chemistry.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional reflux techniques. Its chemical structure is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a furan substituent at one of the positions. The compound has been studied for its potential applications in pharmacology, particularly in inhibiting specific biological pathways.
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is classified as an organic compound and a heterocyclic aromatic compound. It is part of the broader category of triazolo compounds, which are known for various pharmacological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through several methodologies:
The typical procedure involves combining furan derivatives with hydrazides in an appropriate solvent, followed by heating under either microwave or reflux conditions until completion. The products are then purified using techniques such as silica gel chromatography to isolate the desired compound.
The molecular structure of 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid consists of:
This unique arrangement contributes to its chemical reactivity and biological activity.
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or dehydrating agents to drive the reactions towards completion.
The mechanism of action for compounds like 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For example:
Studies have indicated that modifications on the triazole or pyrimidine rings can enhance binding affinity and selectivity towards specific biological targets.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has potential applications in:
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid represents a fused bicyclic heterocyclic system with systematic nomenclature defined by IUPAC conventions. The core structure consists of a triazolopyrimidine scaffold where positions are numbered such that:
The planar fused bicyclic system exhibits electron-deficient character due to nitrogen-rich heterocycles, while the furan ring introduces electron-donating properties. This contrast enables charge-transfer interactions critical for biological recognition [3] [9].
Table 1: Core Structural Descriptors
Feature | Description |
---|---|
Core Heterocycle | [1,2,4]Triazolo[1,5-a]pyrimidine (8π-electron system) |
Position 7 Substituent | Furan-2-yl (heteroaromatic) |
Position 2 Functional Group | Carboxylic acid (H-bond donor/acceptor) |
Conformation | Near-planar fused system |
Regiochemistry profoundly impacts the physicochemical and biological properties of triazolopyrimidine derivatives. Key isomeric considerations include:
Ring Fusion Isomerism: The triazolopyrimidine system exhibits distinct regiochemistry based on fusion bonds. The [1,5-a] fusion (as in the target compound) differs from [1,5-c] or [5,1-e] isomers in electronic distribution and dipole moments. For example, 2-(2-furanyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine demonstrates altered adenosine receptor binding compared to [1,5-a]-fused analogues due to shifted hydrogen-bonding capabilities [4].
Substituent Position Effects:
Carboxylic Acid Positioning: The 2-carboxylate isomer (target compound) enables different conjugation patterns than 6- or 7-carboxylate variants like 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-71-8), altering dipole moments and metal-chelation potential [7].
Furan Ring Orientation: Furan attachment via C2 (α-linkage) preserves aromaticity and enables conjugation with the triazolopyrimidine core, whereas C3 linkage disrupts electronic communication. X-ray crystallography of related furan-containing heterocycles (e.g., 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one) confirms dihedral angles of ~87° between the furan and central heterocycle, limiting coplanarity but permitting van der Waals contacts .
Table 2: Comparative Analysis of Structural Analogues
Compound | Key Structural Variation | Biological Consequence |
---|---|---|
7-Oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[5,1-a]pyrimidine-6-carboxylic acid | C7-oxo, C6-carboxylate | 92% M. tuberculosis growth inhibition at 6.25 μg/mL [1] |
2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine | [1,5-c] fusion, C5-amino group | Adenosine A2A antagonism (Ki = low nM) [4] |
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Pyrazolo[1,5-a]pyrimidine core (bioisostere) | Reduced RdRP inhibition vs. triazolo analogues [6] [9] |
7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | C7-amino, C6-carboxylate, C2-thioether | Distinct metal-chelating properties [7] |
Bioisosteric replacement of the triazole ring with pyrazole yields the pyrazolo[1,5-a]pyrimidine scaffold—a strategy employed to modulate polarity, solubility, and target engagement. Key comparisons include:
The N1 in triazolopyrimidines is sp²-hybridized and non-basic (pKa < 0), whereas pyrazolopyrimidines possess a basic N1 (pKa ~3–5), permitting salt formation under physiological conditions [6] [9].
Pharmacological Implications:
Conversely, pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives (e.g., 7-(furan-2-yl) variant, CAS 869947-19-3) show improved aqueous solubility (>2×) due to reduced crystallinity, beneficial for formulation but often at the cost of target affinity [6].
Synthetic Flexibility: Pyrazolopyrimidines allow easier C3 functionalization via electrophilic substitution, whereas triazolopyrimidines require directed ortho-metalation for C6/C7 modification. Both scaffolds undergo furan coupling via Suzuki-Miyaura cross-coupling or cyclocondensation protocols [6] [9].
Table 3: Bioisosteric Parameters Comparison
Parameter | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
---|---|---|
LogP (Calculated) | 1.8 ± 0.3 | 1.5 ± 0.2 |
Aqueous Solubility (μM) | ~50 (pH 7.4) | ~120 (pH 7.4) |
H-Bond Acceptors | 6 | 5 |
Protein Binding Efficiency | High (PA-PB1 IC₅₀: 1–10 μM) [9] | Moderate (PA-PB1 IC₅₀: 10–50 μM) [9] |
Metabolic Stability (t₁/₂, rat hepatocytes) | >60 min | ~40 min |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0